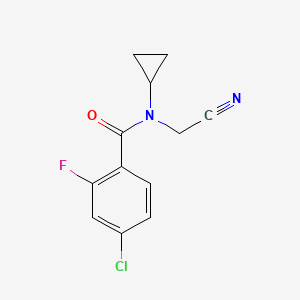

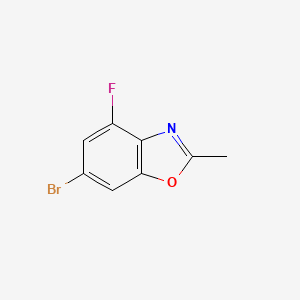

![molecular formula C29H30N2O B2516741 9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 300801-39-2](/img/structure/B2516741.png)

9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one" is a derivative of the carbazole class, which is a heterocyclic aromatic organic compound. Carbazoles and their derivatives are known for their diverse biological activities and applications in material science. The compound is structurally related to 9-methyl-9H-carbazole, which is mentioned as a precursor in the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with antitubercular activity .

Synthesis Analysis

The synthesis of related carbazole derivatives often involves multi-step reactions. For instance, the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from 9-methyl-9H-carbazole was achieved through a one-pot Povarov reaction catalyzed by SnCl2·2H2O . Although the exact synthesis of "9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one" is not detailed in the provided papers, similar synthetic strategies involving catalytic reactions and multi-component reactions could be applicable.

Molecular Structure Analysis

Carbazole derivatives exhibit a wide range of molecular interactions due to their polycyclic structure. The presence of nitrogen in the carbazole moiety allows for potential hydrogen bonding and coordination with metal ions. The molecular modeling of a related compound, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate, predicted successful docking in the active sites of acetylcholinesterase, indicating that similar carbazole derivatives could interact with biological targets .

Chemical Reactions Analysis

Carbazole derivatives can participate in various chemical reactions. For example, the Povarov reaction is used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues from carbazole aldehydes and aromatic amines . The reactivity of the carbazole nucleus can be further modified by substituents, influencing the outcome of chemical reactions and the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their substituents. For instance, the introduction of alkyl or methoxy groups can affect the solubility and thermal properties of the compounds. The copolymers containing 9-(4-vinylbenzyl)-9H-carbazole units exhibited tunable lower critical solution temperatures, demonstrating the impact of molecular structure on the physical properties . The acid-base properties, solubility, and chemical stability of related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, and complexes with metal ions have been prepared .

Scientific Research Applications

Antitumor Activity

9-Hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides), derived from a compound structurally similar to 9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, displayed significant antitumor activity in vivo in the P388 leukemia and colon 38 models. The high cytotoxicity for cultured L1210 and colon 38 cells (IC50 range 5-10 nM) indicates its potential for cancer treatment (Jasztold-Howorko et al., 1994).

Material Science Applications

9-(4-Vinylbenzyl)-9H-carbazole (VBK), structurally related to the target compound, has been used as a "controlling" comonomer in the synthesis of oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers. These copolymers, with tunable lower critical solution temperatures in water, have potential applications in material science and thermoresponsive materials (Lessard et al., 2012).

Biodegradation Research

Research on the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, a structurally similar compound, by Ralstonia sp. strain SBUG 290 revealed insights into the metabolism and potential environmental impact of carbazole derivatives. This study contributes to understanding the environmental degradation of complex organic molecules (Waldau et al., 2009).

Organic Synthesis

The synthesis of heteroannulated carbazoles using 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrates the versatility of carbazole derivatives in organic chemistry. These derivatives, including isoxazolo- and pyrazolo-fused carbazoles, show the potential for creating a wide range of novel organic compounds with diverse applications (Martin & Prasad, 2007).

Antinociceptive Activity

Derivatives of substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones, closely related to the query compound, have been synthesized and screened for antinociceptive activity. This suggests potential pharmaceutical applications for pain management (Rajasekaran & Thampi, 2005).

properties

IUPAC Name |

9-[2-(dibenzylamino)ethyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O/c1-22-15-16-27-26(19-22)25-13-8-14-28(32)29(25)31(27)18-17-30(20-23-9-4-2-5-10-23)21-24-11-6-3-7-12-24/h2-7,9-12,15-16,19H,8,13-14,17-18,20-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGLORUDWRVTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCN(CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)

![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)

![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)

![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)